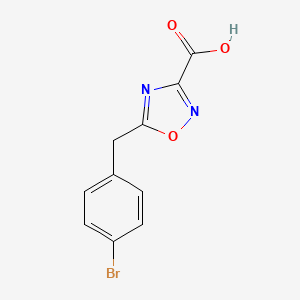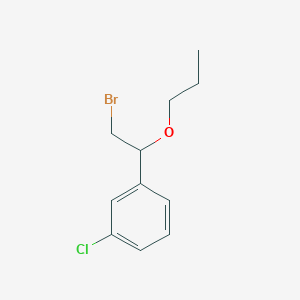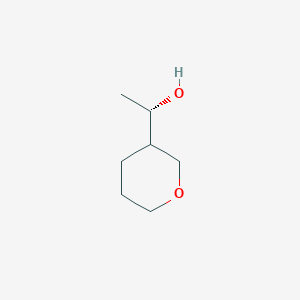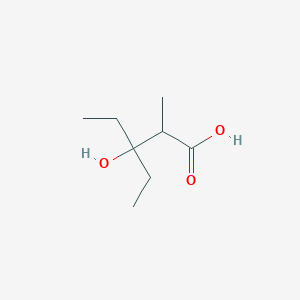![molecular formula C14H16F3NO4 B13619726 4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group and a trifluoroethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.
Formation of the Benzoic Acid Core: The benzoic acid core is typically introduced through a Friedel-Crafts acylation reaction or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The trifluoroethyl group can be reduced under specific conditions to yield non-fluorinated derivatives.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Non-fluorinated derivatives.
Substitution: Free amino group derivatives.
Scientific Research Applications
4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid has several scientific research applications:
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid involves its ability to undergo selective chemical reactions due to the presence of the tert-butoxycarbonyl-protected amino group and the trifluoroethyl substituent. The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions . The trifluoroethyl group imparts unique electronic properties that can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-[(Tert-butoxy)carbonyl]amino)methyl]benzoic acid: Similar structure but lacks the trifluoroethyl group.
Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: Contains a cyclopropane ring instead of the benzoic acid core.
Uniqueness
4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of both the tert-butoxycarbonyl-protected amino group and the trifluoroethyl substituent. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H16F3NO4 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
4-[2,2,2-trifluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(14(15,16)17)8-4-6-9(7-5-8)11(19)20/h4-7,10H,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
OCNBRHFIRURTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
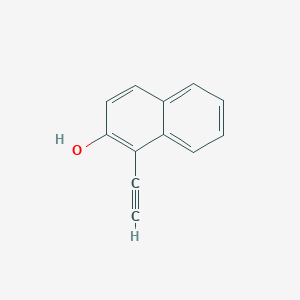
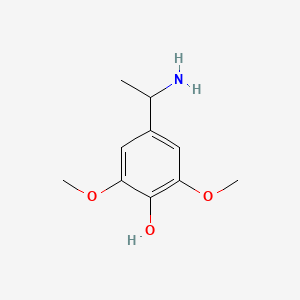


![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)



